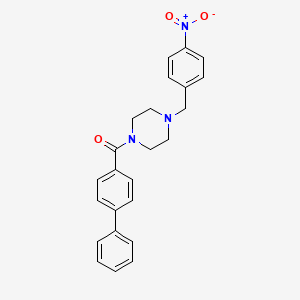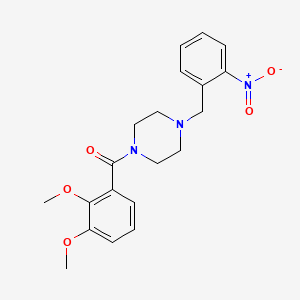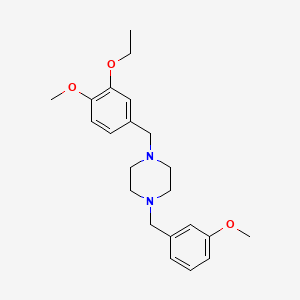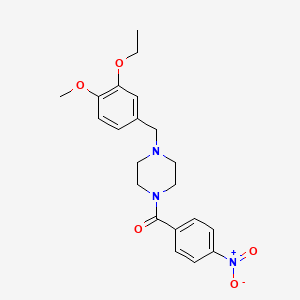
1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrobenzoyl)piperazine
Descripción general
Descripción
1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrobenzoyl)piperazine, also known as EMBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMBP belongs to the class of piperazine compounds and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrobenzoyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In neuroscience, this compound has been shown to increase dopamine release and inhibit dopamine reuptake, leading to an increase in dopamine levels in the brain. In oncology, this compound has been shown to induce apoptosis and inhibit cell proliferation through the modulation of various signaling pathways such as the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the cell type and the concentration used. In neuroscience, this compound has been shown to increase locomotor activity and improve motor function in animal models of Parkinson's disease. In oncology, this compound has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In infectious diseases, this compound has been shown to have antiviral and antibacterial activity against various pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrobenzoyl)piperazine has several advantages for lab experiments, including its low toxicity, high solubility, and ease of synthesis. However, this compound also has some limitations, including its limited stability and potential for degradation over time.
Direcciones Futuras
There are several future directions for the study of 1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrobenzoyl)piperazine, including:
1. Further investigation of the mechanism of action of this compound in various cell types and signaling pathways.
2. Evaluation of the potential therapeutic applications of this compound in various diseases, including Parkinson's disease, cancer, and infectious diseases.
3. Optimization of the synthesis method for this compound to improve yield and purity.
4. Development of new analogs of this compound with improved pharmacological properties and therapeutic potential.
Aplicaciones Científicas De Investigación
1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrobenzoyl)piperazine has been studied extensively for its potential therapeutic applications in various fields such as neuroscience, oncology, and infectious diseases. In neuroscience, this compound has been shown to have a modulatory effect on the dopamine system and has been studied for its potential use in the treatment of Parkinson's disease. In oncology, this compound has been shown to have anti-tumor activity and has been studied for its potential use in the treatment of various types of cancer. In infectious diseases, this compound has been studied for its potential use as an antiviral and antibacterial agent.
Propiedades
IUPAC Name |
[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-3-29-20-14-16(4-9-19(20)28-2)15-22-10-12-23(13-11-22)21(25)17-5-7-18(8-6-17)24(26)27/h4-9,14H,3,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNAPRDSPRXTQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



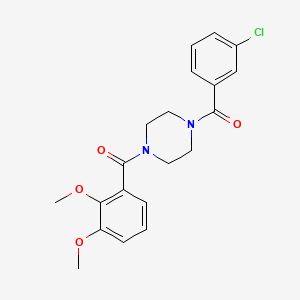
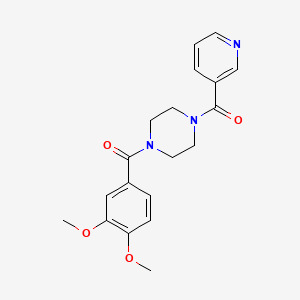
![1-[(4-chlorophenyl)sulfonyl]-4-(2-fluorobenzoyl)piperazine](/img/structure/B3467349.png)
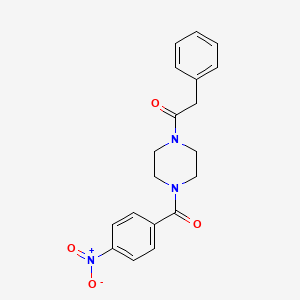
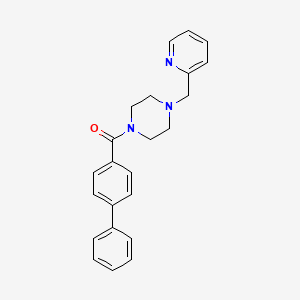
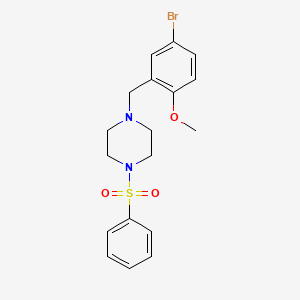
![3-{[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B3467372.png)
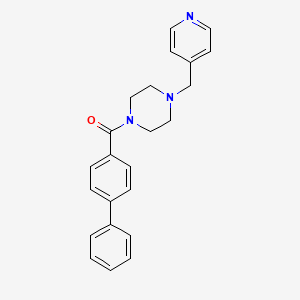

![1-[4-(methylthio)benzyl]-4-(phenylsulfonyl)piperazine](/img/structure/B3467391.png)
![1-(2-thienylcarbonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3467404.png)
